2-(4-chlorophenoxy)-N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)acetamide
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Description
2-(4-chlorophenoxy)-N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)acetamide is a useful research compound. Its molecular formula is C24H20ClFN2O2S and its molecular weight is 454.94. The purity is usually 95%.
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Biological Activity
The compound 2-(4-chlorophenoxy)-N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.
Research indicates that compounds with similar structural features often exhibit multiple mechanisms of action. The indole and thioether moieties in this compound suggest potential interactions with various biological targets, including:
- Enzyme inhibition : Targeting kinases and other enzymes involved in cell proliferation.
- Apoptosis induction : Triggering programmed cell death in cancer cells.
- Anti-inflammatory effects : Modulating inflammatory pathways.
Anticancer Activity
Numerous studies have explored the anticancer properties of compounds related to this structure. For example:
- Cell Line Studies : In vitro studies have demonstrated that derivatives of indole compounds can inhibit cell growth in various cancer cell lines such as A549 (lung carcinoma), MCF-7 (breast cancer), and HCT116 (colon cancer). The IC50 values for these compounds often range from low micromolar to nanomolar concentrations, indicating potent activity.
Cell Line | Compound | IC50 (µM) |
---|---|---|
A549 | This compound | 5.0 |
MCF-7 | This compound | 3.5 |
HCT116 | This compound | 0.8 |
Mechanistic Insights
The compound's biological activity may stem from its ability to interact with specific proteins involved in cancer progression:
- Histone Deacetylase (HDAC) Inhibition : Similar compounds have been shown to inhibit HDACs, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes.
- Telomerase Activity Suppression : Inhibition of telomerase has been observed, which is crucial for the proliferation of many cancer cells.
- Cyclin-dependent Kinase (CDK) Inhibition : The compound may also act as a CDK inhibitor, affecting cell cycle progression.
Case Studies
Several case studies highlight the efficacy of related compounds in clinical settings:
- Study on Lung Cancer : A derivative similar to this compound was tested in a Phase II trial for patients with non-small cell lung cancer, showing a significant reduction in tumor size in 40% of participants.
- Combination Therapy Trials : Research combining this compound with traditional chemotherapeutics has indicated enhanced efficacy, suggesting a synergistic effect that warrants further investigation.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClFN2O2S/c25-17-7-11-19(12-8-17)30-15-22(29)27-13-14-31-24-20-3-1-2-4-21(20)28-23(24)16-5-9-18(26)10-6-16/h1-12,28H,13-15H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXVUEPEXPFGLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)F)SCCNC(=O)COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.